molecular formula C6H7BO4S B6319029 [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid CAS No. 1596339-08-0

[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid

Cat. No.: B6319029
CAS No.: 1596339-08-0
M. Wt: 186.00 g/mol
InChI Key: OAUMKPSCWRACHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid: is an organoboron compound with the molecular formula C6H7BO4S. It is a boronic acid derivative containing a thiophene ring substituted with a methoxycarbonyl group at the 2-position and a boronic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 2-(methoxycarbonyl)thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products: The major products formed from the reactions involving [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(2-methoxycarbonylthiophen-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4S/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUMKPSCWRACHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.